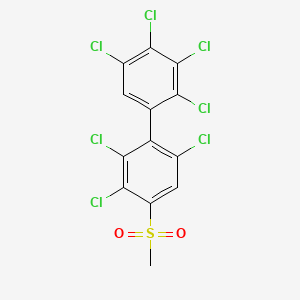

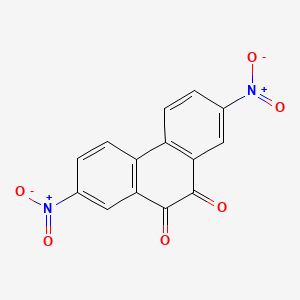

2,7-Dinitro-9,10-phenanthrenedione

Descripción general

Descripción

2,7-Dinitro-9,10-phenanthrenedione is an organic compound . It appears as a yellow crystalline powder . It is insoluble in water but soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexane .

Synthesis Analysis

The synthesis of this compound generally requires organic synthesis methods . A commonly used method is the reaction of phenanthrene with nitric acid, followed by further oxidation and nitration of the product to obtain the target compound .Molecular Structure Analysis

The molecular formula of this compound is C14H6N2O6 . Its molecular weight is 298.21 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The addition of acetone to 9,10-phenanthrenequinone and 2-nitro-, 2,7-dinitro-, and 2,4,7-trinitro-9,10-phenanthrenequinones in the presence of Al2O3 affords mono- and bisadducts .Physical And Chemical Properties Analysis

The density of this compound is approximately 1.631±0.06 g/cm3 . Its melting point is around 302-304 °C, and its boiling point is approximately 555.9±43.0 °C .Aplicaciones Científicas De Investigación

Biodegradation Studies

- Biodegradation by Soil Bacteria : Kanaly and Hamamura (2013) studied the transformation of 9,10-phenanthrenedione, a cytotoxic derivative of phenanthrene, by a soil bacterium from the genus Sphingobium. The research revealed potential biotransformation pathways, including the formation of aromatic ring-cleavage transformation products, providing insight into environmental degradation processes of related compounds (Kanaly & Hamamura, 2013).

Chemical Synthesis and Reactions

- Alkaline Condensation for Novel Synthesis : Itano (1974) explored the reaction of 9,10-phenanthrenedione with N,N-dimethylguanidine, resulting in novel derivatives with potential applications in material science and organic synthesis (Itano, 1974).

Structural and Magnetic Properties in Complexes

- Manganese and Nickel Clusters with Ligands : Research by Li et al. (2017) focused on complexes formed with 9,10-phenanthrenedione-9-oxime and transition metals, revealing unique structural and magnetic properties. Such studies contribute to the understanding of molecular architectures in coordination chemistry (Li et al., 2017).

Spectral and Structural Studies

- X-ray Structural and Spectral Study : Gridunova et al. (1992) conducted an X-ray structural study on solvates of 2,7-dinitro-9,10-phenanthrenedione, providing crucial insights into the structural behavior of these compounds under different conditions, aiding in the understanding of their physical and chemical properties (Gridunova et al., 1992).

Applications in Organic Chemistry

- Reactions with Acetone : Linko et al. (2001) investigated the addition of acetone to various derivatives of 9,10-phenanthrenedione, leading to the formation of mono- and bisadducts. The crystal structures of these adducts were determined, contributing to the knowledge of reaction mechanisms in organic chemistry (Linko et al., 2001).

Environmental and Health-Related Studies

- Microbial Degradation and Environmental Impact : Koch et al. (1996) isolated a Pseudomonas sp. strain capable of degrading 9,10-phenanthrenedione. Understanding such microbial interactions with environmental pollutants is crucial for bioremediation strategies (Koch et al., 1996).

Biochemical Research

- Inactivation of Protein Tyrosine Phosphatases : Research by Wang et al. (2004) and Urbanek et al. (2001) highlighted the biochemical interactions of 9,10-phenanthrenediones with protein tyrosine phosphatases, particularly CD45and PTP1B. These studies revealed that these compounds can act as inhibitors, providing potential insights for therapeutic applications in diseases where tyrosine phosphorylation is significant (Wang et al., 2004); (Urbanek et al., 2001).

Phytochemistry and Natural Compounds

- Chemical Constituents of Pholidota cantonensis : A study by Li et al. (2014) isolated compounds from Pholidota cantonensis, including derivatives of 9,10-phenanthrenedione, revealing their cytotoxic activities and potential use in medicinal chemistry (Li et al., 2014).

Electrochemistry and Sensor Development

- Electrochemical Behavior and Sensing Applications : Gayathri and Kumar (2014) investigated the electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces, leading to insights into the development of sensors for copper ions and hydrogen peroxide. This research showcases the potential application of 9,10-phenanthrenedione derivatives in electrochemical sensors (Gayathri & Kumar, 2014).

Crystallography and Materials Science

- Crystal Structures of Derivatives : Becker et al. (1996) and Gridunova et al. (1992) provided detailed crystallographic analyses of various derivatives of 9,10-phenanthrenedione, contributing to the understanding of molecular structures in materials science and crystallography (Becker et al., 1996); (Gridunova et al., 1992).

Environmental Chemistry

- Adsorption Studies on Clay Minerals : Zhang et al. (2011) explored the adsorption of phenanthrene and related compounds on clay minerals, providing insights into environmental interactions and potential applications in environmental remediation (Zhang et al., 2011).

Safety and Hazards

2,7-Dinitro-9,10-phenanthrenedione is a toxic compound with certain explosive and irritant properties . It should be avoided from inhalation, skin contact, and eye contact . Appropriate personal protective equipment such as gloves, protective glasses, and a protective mask should be worn during use .

Direcciones Futuras

2,7-Dinitro-9,10-phenanthrenedione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . This represents a promising direction for future research and applications .

Mecanismo De Acción

Target of Action

It is known that this compound is used as a chemical reagent and intermediate, primarily in organic synthesis .

Mode of Action

It’s known that nitro derivatives of 9,10-phenanthrenequinone, such as 2,7-dinitro-9,10-phenanthrenedione, can form charge transfer complexes (ctcs) with other molecules . The acceptor properties of these compounds increase with the number of nitro groups and depend on their position .

Biochemical Pathways

It’s known that this compound can participate in charge transfer reactions, which could potentially influence various biochemical pathways .

Pharmacokinetics

It’s known that this compound is insoluble in water but soluble in organic solvents such as dimethylformamide (dmf), dimethyl sulfoxide (dmso), and hexane . This solubility profile may influence its bioavailability.

Result of Action

It’s known that this compound is used as a chemical reagent and intermediate, primarily in organic synthesis . Therefore, its action likely results in the formation of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that the solvent environment can significantly impact its action . Additionally, it’s known to be a toxic compound with certain explosive and irritant properties, suggesting that safety precautions should be taken when handling this compound .

Análisis Bioquímico

Biochemical Properties

2,7-Dinitro-9,10-phenanthrenedione plays a significant role in biochemical reactions due to its ability to form charge transfer complexes (CTCs) with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through electron transfer mechanisms. For instance, it has been shown to form CTCs with anthracene, where the acceptor properties of this compound increase with the number of nitro groups and their positions . These interactions can influence the redox state of the biomolecules, thereby affecting their function and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form CTCs can lead to changes in the electron transport chain, impacting cellular respiration and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through charge transfer and electron transfer processes. It acts as an electron acceptor, forming CTCs with electron donors such as anthracene . This interaction can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. The compound’s nitro groups play a crucial role in its acceptor properties, influencing the formation energies and charge transfer values of the complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate redox reactions and energy metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Its interactions with biomolecules can lead to changes in the overall metabolic state of the cell, influencing processes such as glycolysis and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents facilitates its transport across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . Its localization within these compartments can influence its activity and function, particularly in terms of redox regulation and energy metabolism.

Propiedades

IUPAC Name |

2,7-dinitrophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJKDKBQGPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209160 | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604-94-4 | |

| Record name | 2,7-Dinitro-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrenequinone, 2,7-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.